molecular formula C10H6Cl3N3O2 B3428890 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole CAS No. 70265-24-6

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

Cat. No. B3428890
CAS RN: 70265-24-6
M. Wt: 306.5 g/mol
InChI Key: NMWNNVAECBLGFO-UHFFFAOYSA-N
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Description

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole, also known as TNP-470, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. TNP-470 is a potent angiogenesis inhibitor, meaning that it can prevent the formation of new blood vessels. This property makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.

Mechanism of Action

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole works by inhibiting the activity of endothelial cells, which are the cells that line the inside of blood vessels. By preventing these cells from dividing and forming new blood vessels, this compound can starve tumors of the nutrients they need to grow and spread.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes, and modulate the expression of various genes. In addition, this compound has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole in lab experiments is its specificity. Because it targets endothelial cells, it can be used to study the role of angiogenesis in various diseases. However, this compound is also known to have some limitations. For example, it can be toxic to certain cell types and may have off-target effects that can complicate experimental results.

Future Directions

There are many potential future directions for research on 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole. One area of interest is the development of more targeted and efficient methods of delivering the molecule to tumors. Another area of interest is the investigation of this compound's potential as a treatment for other diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying this compound's anti-cancer effects, which could lead to the development of more effective treatments.

Scientific Research Applications

2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has been extensively studied in the context of cancer research. Its ability to inhibit angiogenesis has been shown to be effective in suppressing tumor growth in animal models. In addition, this compound has been found to have anti-inflammatory and anti-metastatic properties, further adding to its potential therapeutic applications.

properties

CAS RN

70265-24-6

Molecular Formula

C10H6Cl3N3O2

Molecular Weight

306.5 g/mol

IUPAC Name

2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

InChI

InChI=1S/C10H6Cl3N3O2/c11-7(9(12)13)8(16(17)18)10-14-5-3-1-2-4-6(5)15-10/h1-4,14-15H

InChI Key

NMWNNVAECBLGFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 2
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 3
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
Reactant of Route 4
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole

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